3-Amino-5-hydroxypiperidin-2-one
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Overview
Description
3-Amino-5-hydroxypiperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxypiperidin-2-one can be achieved through various methods. One common approach involves the regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxypiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxylamines to nitroso compounds.
Reduction: Reduction of nitroso compounds to amines.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for nitrosation, thionyl chloride for chlorination, and various catalysts for cyclization and hydrogenation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted piperidines .
Scientific Research Applications
3-Amino-5-hydroxypiperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperidine derivatives.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxypiperidin-2-one involves its interaction with molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which may interact with specific enzymes or receptors in the body . The exact molecular targets and pathways depend on the specific derivative or compound synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-hydroxypiperidin-2-one include other piperidine derivatives such as substituted piperidines, spiropiperidines, and condensed piperidines .
Uniqueness
What sets this compound apart is its specific functional groups (amino and hydroxyl) that allow for unique chemical reactions and biological activities. Its ability to undergo various types of reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-5-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4-1-3(8)2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXNGYHAVHQESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)C1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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